molecular formula C22H26N2OS B5674435 6-(methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

6-(methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5674435
M. Wt: 366.5 g/mol
InChI Key: NZIHFXICAASLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves multicomponent cyclocondensation reactions, Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, and subsequent modifications to introduce various functional groups. For example, a study detailed the synthesis of polyhydroquinoline scaffolds through a cyclocondensation reaction incorporating enaminones and active methylene compounds, showing the versatility of synthesis strategies for tetrahydroisoquinoline derivatives (Sapariya et al., 2017).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been extensively studied using techniques like X-ray crystallography and spectroscopic methods. These studies reveal the conformational dynamics and electronic properties of the compounds, which are crucial for understanding their biological activities. For instance, research on novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one demonstrated detailed molecular geometry and electronic structure analysis through density functional theory (DFT) (Fatma et al., 2017).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic addition, which modify their chemical properties and biological activity. These reactions are pivotal for the synthesis of compounds with desired pharmacological properties. Studies on the synthesis and pharmacological evaluation of derivatives as antihypertensive agents illustrate the importance of structural modifications to enhance biological activity (Watanuki et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. Crystallographic studies provide insights into the solid-state structure and intermolecular interactions, influencing the compound's stability and solubility. For example, research on isoquinolinedione derivatives detailed their crystal structure, highlighting hydrogen bonding and molecular packing (Fun et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the scope of use and application of tetrahydroisoquinoline derivatives. These properties are often investigated through experimental studies and theoretical calculations to optimize the compounds for specific biological targets and applications. For instance, synthesis and characterization studies of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines highlighted their antimicrobial activity, showcasing the relationship between chemical structure and biological function (Zaki et al., 2019).

properties

IUPAC Name

(6-methylsulfanyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-piperidin-3-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-26-21-9-8-20-15-24(12-10-18(20)13-21)22(25)17-6-4-16(5-7-17)19-3-2-11-23-14-19/h4-9,13,19,23H,2-3,10-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHFXICAASLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(CN(CC2)C(=O)C3=CC=C(C=C3)C4CCCNC4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)-2-(4-piperidin-3-ylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

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